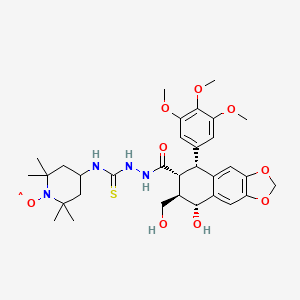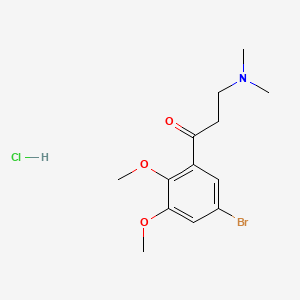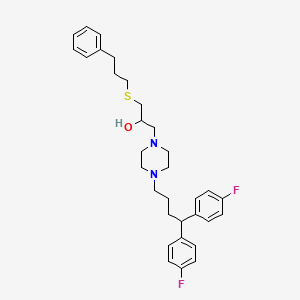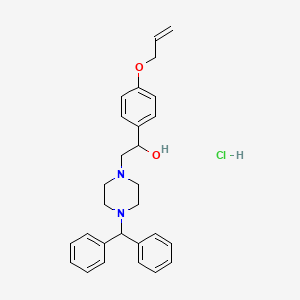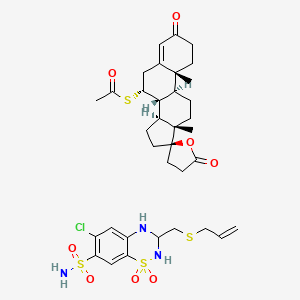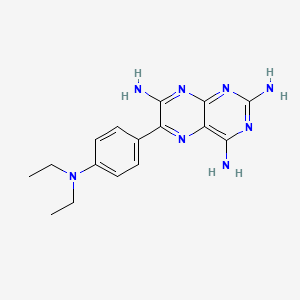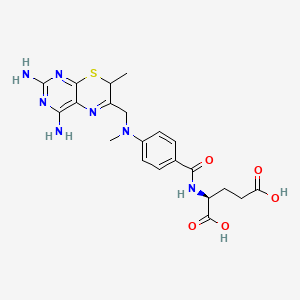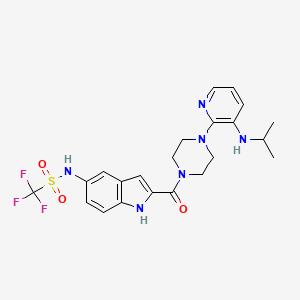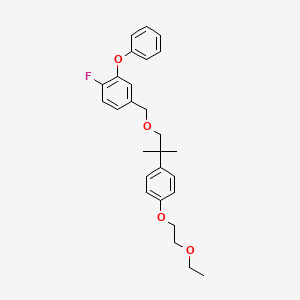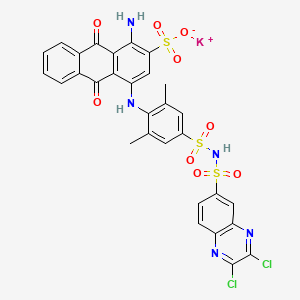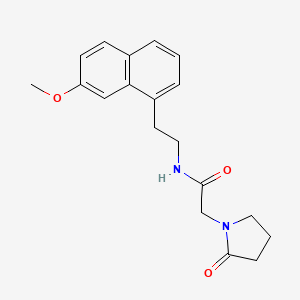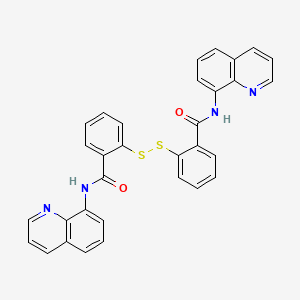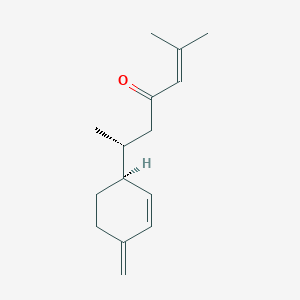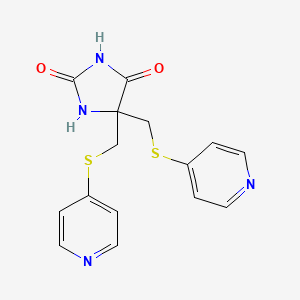
5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-di-(4-pyridylthio)methyl hydantoin is a compound that belongs to the class of hydantoins, which are cyclic ureas. This compound is characterized by the presence of two pyridine rings attached to the hydantoin core via thioether linkages. Hydantoins are known for their diverse biological activities and are found in several medicinally significant molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di-(4-pyridylthio)methyl hydantoin can be achieved through a one-pot tandem method involving the α-amination and α-arylation of silyl ketene acetals. The process begins with the amination of the silyl ketene acetal derivative of a methyl ester, catalyzed by silver, to form a N-amino-N′-aryl urea derivative. This intermediate undergoes base treatment to form an ester enolate, which then undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester. The final product is obtained through ring closure to form the hydantoin .
Industrial Production Methods
Industrial production of hydantoins, including 5,5-di-(4-pyridylthio)methyl hydantoin, often involves the Bucherer–Bergs reaction. This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol to produce hydantoins .
Chemical Reactions Analysis
Types of Reactions
5,5-di-(4-pyridylthio)methyl hydantoin undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine rings can be reduced to piperidine rings under appropriate conditions.
Substitution: The hydantoin core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted hydantoins with various functional groups.
Scientific Research Applications
5,5-di-(4-pyridylthio)methyl hydantoin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-di-(4-pyridylthio)methyl hydantoin involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: An anticonvulsant drug with a hydantoin core.
Nitrofurantoin: An antibacterial drug containing a hydantoin ring.
Nilutamide: An androgen receptor antagonist used in prostate cancer treatment.
Uniqueness
5,5-di-(4-pyridylthio)methyl hydantoin is unique due to the presence of pyridine rings attached via thioether linkages, which impart distinct chemical and biological properties. This structural feature differentiates it from other hydantoins and contributes to its specific applications in research and industry .
Properties
CAS No. |
142979-94-0 |
|---|---|
Molecular Formula |
C15H14N4O2S2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H14N4O2S2/c20-13-15(19-14(21)18-13,9-22-11-1-5-16-6-2-11)10-23-12-3-7-17-8-4-12/h1-8H,9-10H2,(H2,18,19,20,21) |
InChI Key |
GUMLFELGTUQTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCC2(C(=O)NC(=O)N2)CSC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


